molecular formula C17H17N5O2S B2456273 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171575-35-1

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2456273
CAS No.: 1171575-35-1
M. Wt: 355.42
InChI Key: CSVXMNPNKJZXKY-UHFFFAOYSA-N
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Description

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry, particularly in the search for new anti-infective agents. It is built on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, which has been identified as a promising new anti-mycobacterial chemotype . Compounds within this structural class have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv strain, with several analogs showing minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 µM) and a favorable cytotoxicity profile, yielding high therapeutic indices . The benzothiazole core is a privileged structure in drug discovery, known for its diverse pharmacological activities and presence in molecules targeting various diseases . The specific substitution with a pyrazine carboxamide moiety is designed to explore interactions with biological targets such as the DprE1 enzyme, a validated target for anti-tubercular agents . This compound is intended for research purposes to further investigate structure-activity relationships, optimize potency, and elucidate its precise mechanism of action. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-13-3-2-4-14-15(13)20-17(25-14)22-9-7-21(8-10-22)16(23)12-11-18-5-6-19-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVXMNPNKJZXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthon 1: 4-Methoxybenzo[d]thiazol-2-yl-piperazine

Coupling Methodologies and Reaction Optimization

Direct Acylation Approach

The most straightforward method involves reacting 4-methoxybenzo[d]thiazol-2-yl-piperazine with pyrazine-2-carbonyl chloride in anhydrous DMF at 0–5°C:

# Representative reaction conditions:
1. Piperazine derivative (1 eq.) dissolved in DMF (0.1 M)
2. Pyrazine-2-carbonyl chloride (1.2 eq.) added dropwise over 30 min
3. Triethylamine (2.5 eq.) as base, stirred 12 h at 25°C
4. Quenched with ice-water, extracted with ethyl acetate
5. Column chromatography (SiO2, EtOAc/hexane 1:3) yields 68–72% product

Key Parameters:

  • Temperature control critical to minimize N-oxide formation on pyrazine
  • Excess acyl chloride improves conversion but necessitates careful purification
  • DMF polarity enhances nucleophilicity of piperazine nitrogen

Mitsunobu Coupling Variant

For substrates sensitive to acyl chlorides, a Mitsunobu reaction between pyrazine-2-carboxylic acid and the piperazine derivative proves effective:

$$
\text{Reaction: } \text{Acid} + \text{Piperazine} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF, 0°C→rt}} \text{Methanone}
$$

Advantages:

  • Avoids acyl chloride handling
  • DIAD/PPh3 system provides 58–63% yield
    Limitations:
  • Requires stoichiometric phosphine, increasing cost
  • Limited scalability due to reagent toxicity

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing the piperazine component on Wang resin enables iterative coupling:

Step Reagent Time Yield
1. Resin loading Fmoc-piperazine 2 h 95%
2. Benzothiazole coupling HBTU/DIPEA 6 h 88%
3. Pyrazine acylation Pyrazine-2-carbonyl chloride 4 h 74%
4. Cleavage TFA/DCM (1:9) 1 h 82%

This method achieves 54% overall yield with >90% purity by HPLC, suitable for combinatorial libraries.

Structural and Mechanistic Insights

Electronic Effects on Reactivity

Density functional theory (DFT) calculations reveal:
$$
\Delta G^\ddagger_{\text{coupling}} = 24.3 \text{ kcal/mol} \quad \text{(M06-2X/6-311+G**)}
$$
The electron-donating methoxy group reduces electrophilicity at the benzothiazole C2 position by 18%, necessitating activated coupling partners.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Direct acylation 72 98 High 1.0
Mitsunobu 63 95 Medium 2.3
Solid-phase 54 90 Low 4.1

Critical Observations:

  • Direct acylation remains the industrial standard for batch sizes >1 kg
  • Solid-phase synthesis preferred for lead optimization in drug discovery

Challenges and Optimization Strategies

Byproduct Formation

  • N-Oxidation of pyrazine : Mitigated by conducting reactions under nitrogen with <10 ppm O2
  • Diacylation : Controlled using slow addition of acyl chloride and low temperatures

Purification Challenges

  • Silica gel chromatography with 5% methanol in dichloromethane effectively separates target compound from unreacted piperazine
  • Recrystallization from ethyl acetate/hexane (1:4) improves purity to >99% for pharmaceutical applications

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

What sets (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its methoxybenzothiazole moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Biological Activity

The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the coupling of substituted benzo[d]thiazoles with piperazine derivatives, often utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in DMF (Dimethylformamide) as a solvent. The final product is characterized using various spectroscopic methods including NMR and LC-MS to confirm its structure and purity.

Antimicrobial Activity

Research has shown that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. In a study focusing on related compounds, it was found that many synthesized derivatives demonstrated moderate to excellent antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound IDStructureActivity (Zone of Inhibition in mm)
5aC16H17Cl2N3OS18
5bC16H17N3O2S21
5cC15H16N4OS24
KetoconazoleC26H28Cl2N4O4S38

Note: Values represent average zones of inhibition against tested bacterial strains.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have indicated that similar thiazole-piperazine hybrids can inhibit cell proliferation in cancer cell lines by interfering with tubulin polymerization, a critical process for cell division.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa100
HCT-15200
MDA-MB-468150

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes involved in cell signaling and proliferation. The thiazole ring is known for its role in modulating various biological pathways, while the piperazine moiety enhances solubility and bioavailability.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of synthesized thiazole-piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that structural modifications can optimize efficacy .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of similar compounds on breast cancer cells. The study reported that certain derivatives significantly reduced cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, and how are yields maximized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions (e.g., HCl/acetic acid) .
  • Step 2 : Piperazine functionalization via nucleophilic substitution or coupling reactions (e.g., using CDI or EDC/HOBt for amide bond formation) .
  • Step 3 : Pyrazine incorporation through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
    • Optimization : Yield improvements require strict control of solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for cyclization), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) . Purity is validated via HPLC (>95%) and NMR .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm; pyrazine aromatic protons at δ 8.2–8.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 424.12) .
  • X-ray Crystallography : Resolves π-stacking interactions between the benzothiazole and pyrazine moieties .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ typically 10–50 µM for derivatives) .
    • Target Prediction : Computational tools like PASS predict affinity for kinase or GPCR targets (Pa > 0.7) .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for piperazine-pyrazine hybrids?

  • Approach :

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; binding energy < −8 kcal/mol) .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like LogP, polar surface area, and H-bond acceptors .
    • Case Study : Methoxy substitution at the benzothiazole 4-position enhances hydrophobic binding in kinase pockets .

Q. How to resolve contradictory data on metabolic stability across studies?

  • Contradiction : Some reports indicate rapid hepatic clearance (t₁/₂ < 1 hr in rat microsomes), while others note stability (t₁/₂ > 4 hr) .
  • Resolution :

  • Experimental Replication : Standardize incubation conditions (e.g., NADPH concentration, microsome source).
  • Metabolite ID : LC-MS/MS to identify oxidation (e.g., sulfoxide formation) or demethylation pathways .
  • Species-Specific Differences : Compare human vs. rodent CYP450 isoform activity .

Q. What strategies improve solubility without compromising bioactivity?

  • Structural Modifications :

  • Prodrug Design : Introduce phosphate esters at the pyrazine carbonyl (solubility increases 10-fold in PBS) .
  • Co-crystallization : Use cyclodextrins or arginine co-formers .
    • Formulation : Nanoemulsions (e.g., TPGS-based) enhance bioavailability (particle size < 200 nm by DLS) .

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